molecular formula C21H19ClN2 B13774423 acridin-9-yl-(2-ethylphenyl)azanium;chloride CAS No. 75775-80-3

acridin-9-yl-(2-ethylphenyl)azanium;chloride

Cat. No.: B13774423
CAS No.: 75775-80-3
M. Wt: 334.8 g/mol
InChI Key: YLPRVHDTMUOHBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.

Comparison with Similar Compounds

Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

75775-80-3

Molecular Formula

C21H19ClN2

Molecular Weight

334.8 g/mol

IUPAC Name

acridin-9-yl-(2-ethylphenyl)azanium;chloride

InChI

InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H

InChI Key

YLPRVHDTMUOHBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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